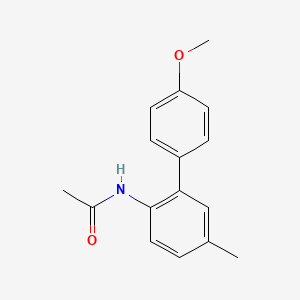
2-Acetamino-5-methyl-4'-methoxybiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamino-5-methyl-4’-methoxybiphenyl is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol . It is characterized by its off-white to white solid appearance and a melting point range of 122 to 126 °C . This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond, with various substituents attached to the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-5-methyl-4’-methoxybiphenyl typically involves the acylation of 5-methyl-4’-methoxybiphenyl with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acylation. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of 2-Acetamino-5-methyl-4’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification steps may include distillation and crystallization to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-5-methyl-4’-methoxybiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated biphenyls, nitro biphenyls, and sulfonated biphenyls.
Scientific Research Applications
2-Acetamino-5-methyl-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamino-5-methyl-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Acetamino-3’-methylbiphenyl: Similar structure but with a different substitution pattern on the biphenyl rings.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group, but with different connectivity and functional groups.
Uniqueness
2-Acetamino-5-methyl-4’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-methylphenyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-9-16(17-12(2)18)15(10-11)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3,(H,17,18) |
InChI Key |
CKHNGESBTQCAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















